4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol
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Overview
Description
4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of the ethyl group and the cyclohexanol moiety adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps involve the introduction of the ethyl group and the hydroxyl group on the cyclohexane ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The rigid bicyclic structure may also play a role in stabilizing certain conformations of biological molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Known for its similar bicyclic structure but lacks the ethyl group and the cyclohexanol moiety.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol:
Uniqueness
4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol is unique due to the presence of the ethyl group and the cyclohexanol moiety, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
648894-36-4 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
4-(5-ethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H26O/c1-2-10-7-13-8-12(10)9-15(13)11-3-5-14(16)6-4-11/h10-16H,2-9H2,1H3 |
InChI Key |
ZTQMRBJDJUGQOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2CC1CC2C3CCC(CC3)O |
Origin of Product |
United States |
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